
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound used in scientific research. It is commonly referred to as "compound X" in research literature. This compound is synthesized using a specific method and has various biochemical and physiological effects.
科学的研究の応用
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been used in studies investigating the role of specific proteins in cellular signaling pathways. The compound is a useful tool for researchers studying the molecular mechanisms underlying various diseases and physiological processes.
作用機序
The mechanism of action of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is known to inhibit the activity of specific enzymes involved in cellular signaling pathways. This inhibition leads to downstream effects on cellular processes such as cell growth, inflammation, and pain perception. The compound has been shown to have selective inhibitory effects, meaning it targets specific enzymes without affecting others. This selectivity makes it a valuable tool for researchers studying specific proteins and pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth, inflammation, and pain perception. Additionally, it has been shown to have anti-angiogenic effects, meaning it inhibits the formation of blood vessels that supply tumors with nutrients. The compound has also been shown to have neuroprotective effects, meaning it protects neurons from damage. These effects make it a promising compound for the development of novel therapeutics for various diseases.
実験室実験の利点と制限
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. Its selectivity for specific enzymes allows researchers to study the effects of inhibiting those enzymes without affecting others. Additionally, its anti-inflammatory and analgesic effects make it a useful tool for studying pain and inflammation. However, the compound has limitations as well. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Additionally, the compound has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are many future directions for research involving N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of novel therapeutics for cancer and inflammation. The compound's selectivity and anti-angiogenic effects make it a promising candidate for further development. Another potential direction is the study of its neuroprotective effects. The compound's ability to protect neurons from damage could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes.
合成法
The synthesis of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. The starting material for the synthesis is 4-methylbenzaldehyde, which is reacted with phenylacetic acid in the presence of a catalyst to form 4-methylphenyl-1-phenylethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)p-toluenesulfonamide. Finally, this compound is reacted with glycine to form this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-13-15-21(16-14-18)25(29(27,28)22-11-7-4-8-12-22)17-23(26)24-19(2)20-9-5-3-6-10-20/h3-16,19H,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOWLRMFPKXLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)
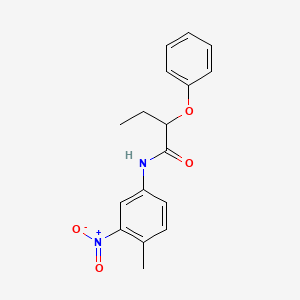
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)
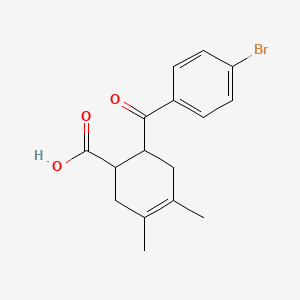
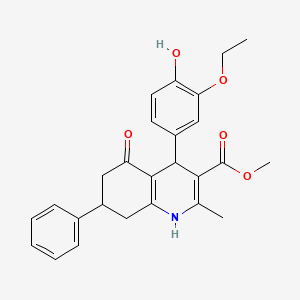
![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
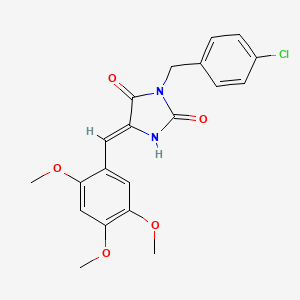
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)
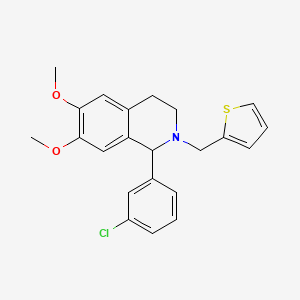
![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)